N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]cyclohexanecarboxamide
Description
N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]cyclohexanecarboxamide is a complex organic compound featuring an indole moiety, a phenyl ring, and a cyclohexane carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-20(14-23(29)18-8-4-5-9-19(18)25-22(23)28)15-10-12-17(13-11-15)24-21(27)16-6-2-1-3-7-16/h4-5,8-13,16,29H,1-3,6-7,14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCOWVFWJAEGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The subsequent steps involve the acylation of the indole derivative with an appropriate acyl chloride to introduce the acetyl group, followed by coupling with a phenyl ring and finally the attachment of the cyclohexane carboxamide group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole derivatives: Compounds with oxidized indole moiety.
Indole-2-carboxylates: Compounds with carboxylate group attached to the indole ring.
Uniqueness
N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]cyclohexanecarboxamide is unique due to its combination of indole, phenyl, and cyclohexane carboxamide groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
